![molecular formula C17H20ClN3O3 B6570964 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-24-0](/img/structure/B6570964.png)
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CP-TAD, is a synthetic molecule with potential applications in the medical and scientific fields. It is a member of the triazaspirodecane family of compounds and is composed of three fused six-membered rings, two of which are nitrogen-containing. CP-TAD has been studied in a variety of areas, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Inhibition of RIPK1 Kinase Activity
This compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1) activity . RIPK1 is a key driver in various inflammatory diseases, and blocking its activation has shown therapeutic potential in many human diseases . The compound was discovered through a virtual screening workflow and further structural optimization led to the development of potent RIPK1 inhibitors .
Anti-Necroptotic Effect
The compound has shown a significant anti-necroptotic effect in a necroptosis model in U937 cells . Necroptosis is a form of programmed lytic cell death that has gained recognition as an important driver in various inflammatory diseases .
Structural Optimization for RIPK1 Inhibitors
The compound can be employed as a lead compound for further structural optimization of RIPK1 inhibitors . This could lead to the development of more effective treatments for diseases driven by RIPK1 activity .
Conformational Analysis
The compound has been analyzed by single crystal X-ray diffraction, DFT and QTAIM calculations . This analysis helps in understanding the conformational preferences of the compound, which can be useful in the design of new drugs .
Crystal Packing Preferences
The compound has been studied for its crystal packing preferences . Understanding these preferences can provide insights into the solid-state properties of the compound, which are important for its formulation and stability .
Potential for Pharmaceutical Applications
The compound, along with other structurally-related spirohydantoin derivatives, has potential for pharmaceutical applications . The insights gained from the conformational and crystal packing preferences of the compound can be used in the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications .
Wirkmechanismus
Target of Action
The primary target of 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway, leading to changes in programmed cell death . Necroptosis is an inflammatory type of cell death that can lead to organ injury and induce immune-stress responses . Therefore, the compound’s action could potentially influence various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Eigenschaften
IUPAC Name |
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-9-21-15(23)17(19-16(21)24)7-10-20(11-8-17)14(22)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMXJHIJDGGBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.